1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The piperidine ring at the 4-position of the pyrimidine is further functionalized with a pyridin-2-ylmethyl carboxamide group. Such structural attributes position it within a class of kinase inhibitors or modulators of protein-protein interactions, given the prevalence of pyrimidine and triazole motifs in drug discovery for oncology and inflammatory diseases . The pyridinylmethyl group may enhance solubility and bioavailability, while the triazole-pyrimidine core likely contributes to target binding via hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O/c27-18(21-10-15-3-1-2-6-20-15)14-4-7-25(8-5-14)16-9-17(23-12-22-16)26-13-19-11-24-26/h1-3,6,9,11-14H,4-5,7-8,10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGRMYDSHSYJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Triazole Ring : Known for its antifungal and antibacterial properties.
- Pyrimidine Moiety : Often associated with various biological activities including anticancer effects.
- Piperidine Ring : Contributes to the overall pharmacological profile by enhancing bioavailability and receptor binding.
Biological Activity Overview
The biological activity of the compound can be categorized into several areas:
Anticancer Activity
Research indicates that derivatives of triazole and pyrimidine structures exhibit promising anticancer properties. The compound’s ability to inhibit cancer cell proliferation has been linked to:
- Inhibition of Cell Cycle Progression : Studies have shown that similar compounds can induce cell cycle arrest in cancer cells by targeting specific kinases such as CDK4 and CDK6 .
- Apoptosis Induction : The compound may trigger programmed cell death in malignant cells through mitochondrial pathways.
Antimicrobial Properties
The triazole component is particularly noted for its antimicrobial activity:
- Antifungal Activity : Compounds with a triazole ring have demonstrated effectiveness against various fungal pathogens, making them potential candidates for antifungal therapies.
- Antibacterial Activity : Preliminary studies suggest that the compound may inhibit bacterial growth, although specific mechanisms remain to be elucidated.
Enzyme Inhibition
The compound is hypothesized to act as an enzyme inhibitor:
- Targeting Kinases : By binding to the active sites of kinases involved in cancer progression, it may impede tumor growth.
- Potential as a Multi-target Agent : The structural diversity allows for interaction with multiple biological targets, which can be advantageous in polypharmacology.
Case Studies
Several studies have explored the biological activity of related compounds:
- In Vitro Studies on Cancer Cell Lines :
- Antifungal Efficacy Testing :
- Enzyme Inhibition Assays :
The proposed mechanisms through which the compound exerts its biological effects include:
- Binding Affinity : The structural components enhance binding to target proteins, leading to effective inhibition of their functions.
- Disruption of Cellular Signaling Pathways : By interfering with signaling pathways critical for cell survival and proliferation, the compound can effectively induce apoptosis in cancer cells.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits promising biological activities, particularly in:
- Anticancer Activity : The compound has shown potential against various cancer cell lines, suggesting mechanisms that may inhibit cell proliferation or induce apoptosis. For example, it has been evaluated against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activities. The incorporation of triazole and pyrimidine moieties is known to enhance the efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Evaluation
A study conducted at the National Cancer Institute evaluated the compound's activity against 60 different human tumor cell lines. The results indicated that it effectively inhibited cell growth in several lines at low micromolar concentrations, highlighting its potential as a lead compound for anticancer drug development .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives of this compound were synthesized and screened for antimicrobial activity using the disc diffusion method. The results showed that several derivatives exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogs from the literature:
Key Findings :
Triazole vs. Pyrazole Substituents: The target compound’s 1,2,4-triazole group (vs. pyrazole in ) provides a distinct hydrogen-bonding profile. Pyrazole-containing analogs (e.g., ) may exhibit reduced metabolic stability compared to triazoles due to susceptibility to oxidation.
Carboxamide Substituents :
- The pyridin-2-ylmethyl group in the target compound contrasts with the 4-sulfamoylbenzyl group in . The latter’s sulfonamide moiety could enhance solubility but may introduce off-target interactions with carbonic anhydrases .
- The biphenyl group in increases hydrophobicity, which might improve membrane permeability but reduce aqueous solubility.
Core Heterocycle Variations :
- Pyrazolo-pyridine derivatives (e.g., ) exhibit greater rigidity compared to the pyrimidine-piperidine scaffold of the target compound. This rigidity could translate to higher selectivity but lower synthetic accessibility.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide?
Methodological Answer: The synthesis typically involves sequential coupling reactions. For the pyrimidine-triazole core, a nucleophilic substitution reaction between 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine and piperidine-4-carboxamide derivatives is performed in anhydrous THF or DMF under reflux (70–90°C) with a base like K₂CO₃ . The pyridin-2-ylmethyl group is introduced via amide coupling using EDCI/HOBt or HATU in DCM, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization (30–50%) requires strict control of reaction time and stoichiometric ratios .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) identifies key protons: pyrimidine H-5 (δ 8.5–8.7 ppm), triazole H-2 (δ 8.3 ppm), and piperidine H-2/H-6 (δ 3.2–3.5 ppm). ¹³C NMR confirms carbonyl (δ 168–170 ppm) and aromatic carbons .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (MeCN:H₂O + 0.1% TFA) confirms ≥95% purity .
- Mass Spectrometry: ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., ~410–420 g/mol) .
Q. What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 μM concentrations over 48–72 hours .
- Solubility and Stability: Assess in PBS (pH 7.4) and simulated gastric fluid (37°C, 24h) via HPLC .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Core Modifications: Replace the triazole with imidazole or tetrazole to evaluate impact on kinase selectivity .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance metabolic stability .
- Stereochemical Analysis: Synthesize enantiomers using chiral HPLC (Chiralpak AD-H column) and compare IC₅₀ values .
- Data Interpretation: Use molecular docking (AutoDock Vina) to correlate SAR with binding affinity in kinase ATP pockets .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) .
- Off-Target Profiling: Use proteome-wide affinity chromatography to identify non-target interactions .
- Data Normalization: Apply Z-score analysis to account for batch-to-batch variability in cell viability assays .
Q. What mechanistic studies are critical to elucidate its mode of action?
Methodological Answer:
- Target Engagement: Use cellular thermal shift assays (CETSA) to confirm binding to suspected kinases .
- Pathway Analysis: Perform RNA-seq or phosphoproteomics (LC-MS/MS) on treated vs. untreated cells .
- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
